An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dichloro-2-fluoroaniline
An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dichloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-fluoroaniline is a halogenated aromatic amine, a class of compounds that serve as versatile and highly valuable building blocks in modern organic synthesis. The strategic placement of two chlorine atoms and a fluorine atom on the aniline scaffold imparts unique electronic and steric properties, making it a molecule of significant interest for the synthesis of complex chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3,6-Dichloro-2-fluoroaniline, with a particular focus on its relevance to pharmaceutical and materials science research. While this compound is a niche yet crucial intermediate, this document aims to consolidate available data and provide expert insights into its handling and utilization.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 3,6-Dichloro-2-fluoroaniline is essential for its effective application in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions, informing decisions on purification, formulation, and storage.
| Property | Value | Source(s) |
| CAS Number | 1017778-56-1 | [1][2][3] |
| Molecular Formula | C₆H₄Cl₂FN | [1][2][4] |
| Molecular Weight | 180.01 g/mol | [1][2][4] |
| Appearance | Solid (predicted) | Inferred from melting point |
| Melting Point | 54-56 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water. | Inferred from related compounds |
| SMILES | Nc1c(F)c(Cl)ccc1Cl | [2] |
Part 2: Synthesis and Manufacturing
The synthesis of polychlorinated fluoroanilines typically involves a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While a specific, detailed protocol for 3,6-Dichloro-2-fluoroaniline is not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for analogous compounds. A common approach involves the chlorination of a suitable fluoroaniline precursor, followed by the reduction of a nitro group if starting from a nitroaromatic compound.[5]
Proposed Synthetic Workflow
A logical and industrially scalable approach to synthesize 3,6-Dichloro-2-fluoroaniline would likely start from 2-fluoroaniline. The process can be visualized as a two-step sequence:
Caption: Proposed two-step synthesis of 3,6-Dichloro-2-fluoroaniline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for the chlorination of anilines and should be optimized for specific laboratory conditions.
Step 1: Chlorination of 2-Fluoroaniline
-
Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with 2-fluoroaniline (1 equivalent) and a suitable solvent such as dichloromethane or acetic acid.
-
Reagent Addition: The solution is cooled to 0-5 °C using an ice bath. A solution of N-chlorosuccinimide (NCS) (2.1 equivalents) in the same solvent is added dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[5]
-
Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium bisulfite to destroy any unreacted NCS. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield 3,6-Dichloro-2-fluoroaniline.
Causality Behind Experimental Choices:
-
NCS as Chlorinating Agent: NCS is a milder and more selective chlorinating agent compared to chlorine gas, reducing the formation of over-chlorinated byproducts.
-
Low-Temperature Reaction: The chlorination of anilines is an exothermic process. Maintaining a low temperature is crucial to control the reaction rate and prevent unwanted side reactions.
-
Monitoring Reaction Progress: TLC or GC is essential to determine the endpoint of the reaction, preventing both incomplete conversion and the formation of impurities from over-reaction.
Part 3: Spectroscopic and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR (in CDCl₃, 400 MHz):
-
The two aromatic protons are expected to appear as doublets in the range of δ 6.5-7.5 ppm. The coupling constants will be influenced by both the adjacent chlorine and fluorine atoms.
-
The amine (-NH₂) protons will likely appear as a broad singlet between δ 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbons attached to chlorine atoms will also show characteristic shifts. The carbon attached to the amino group is expected to be in the range of δ 140-150 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-N stretching: A band around 1250-1350 cm⁻¹.
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C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-F stretching: A strong, characteristic band in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 180. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed with peaks at M+2 (m/z 182) and M+4 (m/z 184) with relative intensities of approximately 6:1.
-
Major Fragmentation Pathways: Common fragmentation patterns for halogenated anilines include the loss of a chlorine atom (-Cl) and the loss of HCN from the aromatic ring.
Part 4: Reactivity and Potential Applications
The reactivity of 3,6-Dichloro-2-fluoroaniline is governed by the interplay of its functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing halogen atoms have a deactivating effect. The fluorine atom, being the most electronegative, will exert a strong inductive effect.
Electrophilic Aromatic Substitution
The amino group is a strong ortho-, para-director. However, the positions ortho and para to the amino group are already substituted. Therefore, electrophilic substitution on the remaining open position would be sterically hindered and electronically deactivated.
Nucleophilic Aromatic Substitution
The presence of three electron-withdrawing halogen atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the halogens.
Applications in Drug Discovery
Substituted anilines are a cornerstone in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs.[8][9][10][11] While specific applications of 3,6-Dichloro-2-fluoroaniline are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain. The specific substitution pattern of 3,6-dichloro-2-fluoroaniline could be exploited to achieve desired potency and selectivity.
-
Antimicrobial and Antiviral Agents: Halogenated aromatic compounds are known to possess antimicrobial and antiviral activities. This aniline derivative could serve as a precursor for novel therapeutic agents in these areas.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a building block for novel herbicides, fungicides, and insecticides.[5]
The aniline moiety itself can be a point of metabolic liability in drug candidates.[12] However, the strategic placement of halogen atoms can modulate the metabolic stability and pharmacokinetic properties of the final drug molecule.[8]
Caption: Potential applications of 3,6-Dichloro-2-fluoroaniline.
Part 5: Safety and Handling
As with all halogenated anilines, 3,6-Dichloro-2-fluoroaniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds.[13][14][15]
Potential Hazards:
-
Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic life.
Recommended Handling Procedures:
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3,6-Dichloro-2-fluoroaniline is a specialized chemical intermediate with significant potential in the fields of pharmaceutical development, agrochemicals, and materials science. Its unique substitution pattern offers a platform for the synthesis of novel and complex molecules. While publicly available data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity and applications based on established chemical principles and data from analogous compounds. As with any chemical, proper safety precautions are paramount when handling this compound. Further research into the specific properties and reactions of 3,6-Dichloro-2-fluoroaniline will undoubtedly uncover new opportunities for its application in advancing science and technology.
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